molecular formula C12H16N2O2 B1148767 (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213339-00-4

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Cat. No.: B1148767
CAS No.: 1213339-00-4
M. Wt: 220.26764
InChI Key:
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Description

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperazines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1213339-00-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.26764

Synonyms

(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine

Origin of Product

United States

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